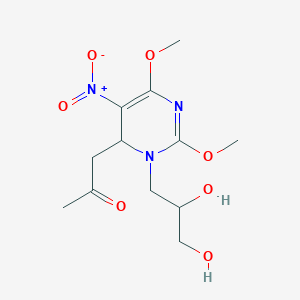
1-(3-(2,3-Dihydroxypropyl)-3,4-dihydro-2,6-dimethoxy-5-nitro-4-pyrimidinyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Azodicarbonyl)dipiperidine is a chemical compound with the molecular formula C12H20N4O2. It is known for its role as a reagent in various organic synthesis reactions, particularly in the Mitsunobu reaction. This compound is characterized by its azodicarbonyl functional group, which is responsible for its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(Azodicarbonyl)dipiperidine can be synthesized through the reaction of piperidine with azodicarbonyl compounds under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the azodicarbonyl group.
Industrial Production Methods: Industrial production of 1,1’-(Azodicarbonyl)dipiperidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Azodicarbonyl)dipiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the azodicarbonyl group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,1’-(Azodicarbonyl)dipiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Mitsunobu reaction, which is employed to form carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Azodicarbonyl)dipiperidine involves its azodicarbonyl functional group, which can participate in various chemical reactions. The compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1,1’-(Azodicarbonyl)dipiperidine can be compared with other similar compounds, such as:
Azodicarboxylic acid diethyl ester: This compound also contains an azodicarbonyl group and is used in similar reactions.
Azodicarboxylic acid dimethyl ester: Another similar compound with comparable reactivity and applications.
Uniqueness: 1,1’-(Azodicarbonyl)dipiperidine is unique due to its specific structure and reactivity, which make it particularly useful in the Mitsunobu reaction and other organic synthesis processes.
Propiedades
Número CAS |
156360-67-7 |
|---|---|
Fórmula molecular |
C12H19N3O7 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3 |
Clave InChI |
JGVSGBOWZVYKJV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
Sinónimos |
4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine ADDDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















